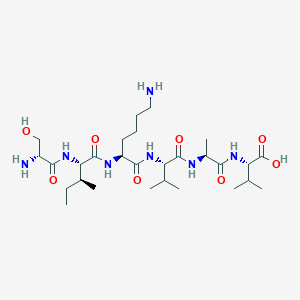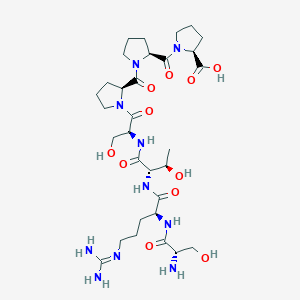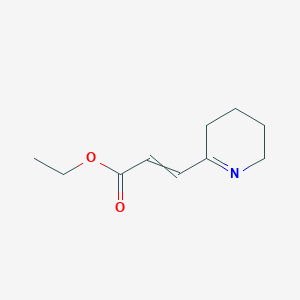
Ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate is a chemical compound that features a tetrahydropyridine ring system. Tetrahydropyridines are notable for their presence in both natural products and synthetic pharmaceutical agents . This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the tetrahydropyridine ring . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, forming saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydropyridine: Another tetrahydropyridine derivative with similar structural features.
1,2,3,6-Tetrahydropyridine: A structural isomer with distinct biological activities.
2,3,4,5-Tetrahydropyridine: Another isomer with unique properties.
Uniqueness
Ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which may confer distinct biological activities and chemical reactivity compared to other tetrahydropyridine derivatives .
Eigenschaften
CAS-Nummer |
653585-19-4 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
ethyl 3-(2,3,4,5-tetrahydropyridin-6-yl)prop-2-enoate |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h6-7H,2-5,8H2,1H3 |
InChI-Schlüssel |
DLIVJOLQBFCEIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1=NCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



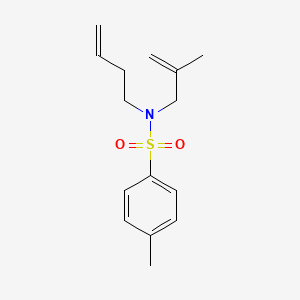
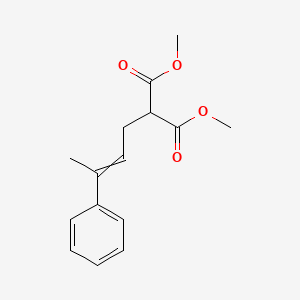

![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)
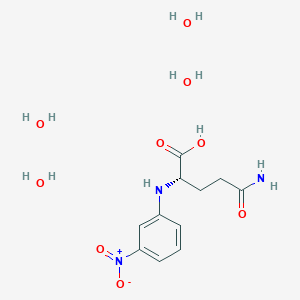
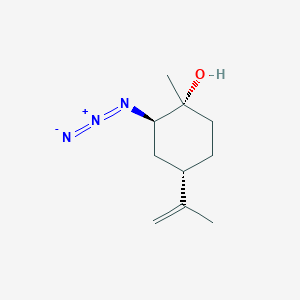

![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)
![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)

